N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide
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Overview
Description
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide is a compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide typically involves the reaction of 2-aminobenzothiazole with appropriate substituted benzoyl chlorides under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine in an organic solvent like dichloromethane or chloroform. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the completion of the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antibacterial and anticancer agent.
Biological Studies: The compound is used in biological assays to investigate its effects on various cellular processes.
Industrial Applications: It is explored for its use in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors, leading to its antibacterial or anticancer effects. The exact molecular pathways and targets are still under investigation, but studies suggest that it may interfere with DNA synthesis or protein function .
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-2(pyridine-3-yl) formohydrazido acetamide
- N’-(1,3-benzothiazol-2-yl)-arylamides
- 1-Phenyl-N-(benzothiazol-2-yl)methanimine derivatives
Uniqueness
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide is unique due to its specific substitution pattern on the benzothiazole ring, which imparts distinct chemical and biological properties. Its ethoxybenzamide moiety enhances its solubility and bioavailability compared to other benzothiazole derivatives .
Properties
Molecular Formula |
C23H20N2O2S |
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Molecular Weight |
388.5 g/mol |
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide |
InChI |
InChI=1S/C23H20N2O2S/c1-3-27-17-13-11-16(12-14-17)22(26)24-19-9-6-7-18(15(19)2)23-25-20-8-4-5-10-21(20)28-23/h4-14H,3H2,1-2H3,(H,24,26) |
InChI Key |
PRMYMULGIRVQDA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2C)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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